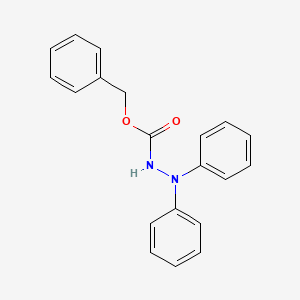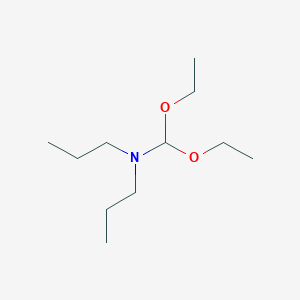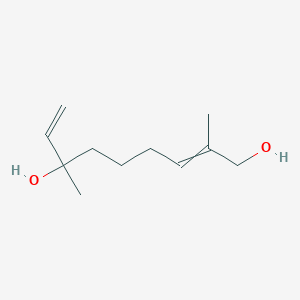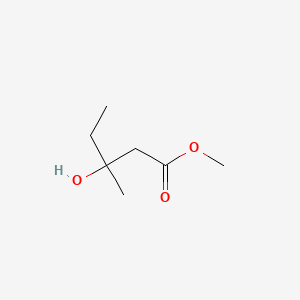
4,4-Dimethylcyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexa-2,5-dien-1-ol can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexadiene with an oxidizing agent to introduce the hydroxyl group at the 1st position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance the yield and purity of the final product. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 4,4-dimethylcyclohexanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 4,4-Dimethylcyclohexanone or 4,4-Dimethylcyclohexanoic acid.
Reduction: 4,4-Dimethylcyclohexanol.
Substitution: 4,4-Dimethylcyclohexyl halides or amines.
Applications De Recherche Scientifique
4,4-Dimethylcyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-Dimethylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylcyclohexanol: Similar structure but lacks the double bonds present in 4,4-Dimethylcyclohexa-2,5-dien-1-ol.
4,4-Dimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
4,4-Dimethylcyclohexanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Its structure allows for a variety of chemical transformations and interactions, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
51983-41-6 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4,4-dimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3-7,9H,1-2H3 |
Clé InChI |
ALMZTERXSYKZQO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)

![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)





